(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid
CAS No.: 1380445-18-0
Cat. No.: VC5863371
Molecular Formula: C29H25NO5
Molecular Weight: 467.521
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1380445-18-0 |
|---|---|
| Molecular Formula | C29H25NO5 |
| Molecular Weight | 467.521 |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxynaphthalen-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C29H25NO5/c1-34-20-14-13-18-7-6-8-19(25(18)16-20)15-27(28(31)32)30-29(33)35-17-26-23-11-4-2-9-21(23)22-10-3-5-12-24(22)26/h2-14,16,26-27H,15,17H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1 |
| Standard InChI Key | DSWOWFJBIXEPFN-MHZLTWQESA-N |
| SMILES | COC1=CC2=C(C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the class of Fmoc-protected amino acids, characterized by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a staple in solid-phase peptide synthesis (SPPS). Its molecular formula is C₃₀H₂₇NO₅, derived from:
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Fmoc group: C₁₅H₁₃O₂
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Amino acid backbone: C₃H₅NO₂
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7-Methoxynaphthalen-1-yl side chain: C₁₁H₉O
The stereochemistry at the second carbon (denoted as 2S) ensures enantiomeric purity, critical for biological activity in peptide-based therapeutics .
Structural Analysis
The molecule comprises three distinct regions:
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Fmoc protecting group: Provides UV detectability and base-labile protection for the α-amino group.
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Propanoic acid backbone: Serves as the carboxylic acid component for peptide bond formation.
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7-Methoxynaphthalen-1-yl moiety: A hydrophobic aromatic side chain that may enhance membrane permeability or target-specific interactions .
Synthesis and Preparation
Example Reaction Pathway:
Where R = 7-methoxynaphthalen-1-yl.
Key Intermediate: N-Fmoc-thiourea
A critical intermediate in analogous syntheses is N-Fmoc-thiourea, prepared from potassium thiocyanate and Fmoc-Cl . This intermediate facilitates cyclization reactions to form heterocyclic amino acid derivatives, though adaptations would be required for naphthalene-based side chains.
Physicochemical Properties
Predicted Properties
Spectroscopic Data
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¹H NMR: Expected signals include:
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IR: Stretches at 1700 cm⁻¹ (C=O, carboxylic acid) and 1650 cm⁻¹ (amide bond) .
Applications in Peptide Science
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group enables iterative deprotection using piperidine, making the compound suitable for automated SPPS. Its hydrophobic side chain may:
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Improve peptide stability against proteolytic degradation.
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Facilitate interactions with lipid bilayers or hydrophobic protein pockets .
Medicinal Chemistry Applications
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Targeted Drug Delivery: The naphthalene moiety could enhance binding to aryl hydrocarbon receptors (AhR) or serve as a fluorescent probe.
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Anticancer Peptides: Hydrophobic side chains are critical in membrane-disrupting peptides .
Comparative Analysis with Analogues
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